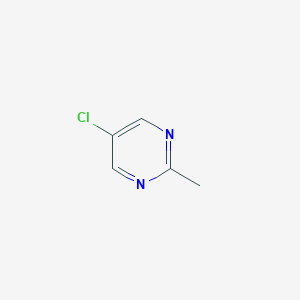

5-Chloro-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISREOKYJBBYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304311 | |

| Record name | 5-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-89-9 | |

| Record name | 54198-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methylpyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-methylpyrimidine

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of intermediate compounds is paramount for successful synthesis and discovery. This compound is a key building block in the development of various pharmaceutical agents. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols, and structural relationships.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. Its chemical structure and properties make it a versatile reagent in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| CAS Number | 54198-89-9 | [2][4] |

| Appearance | White to Brown Powder/Crystal | [5] |

| Melting Point | 55.0 to 59.0 °C | [5][6] |

| Boiling Point | 168 °C (lit.) | [5] |

| Solubility | Insoluble in water. Soluble in Methanol, Acetone, and Methylene Chloride. | [7] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [5] |

Structural Information

The structural identifiers for this compound are crucial for database searches and molecular modeling.

| Identifier Type | Identifier | Reference |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=NC=C(C=N1)Cl | [1] |

| InChI | InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | [1] |

| InChIKey | WDTVJRYCMIZPMX-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Experimental Protocols

General Synthesis of Chlorinated Pyrimidines

The synthesis of chlorinated pyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor. A general method involves reacting the pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene. The reaction may be catalyzed by a tertiary amine or a quaternary ammonium salt.[9]

A representative synthetic workflow is illustrated below.

Caption: General workflow for synthesis and purification.

Characterization and Analysis

Standard analytical techniques are employed to confirm the identity and purity of the final product.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction, showing the consumption of the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. For a related isomer, 2-Chloro-5-methylpyrimidine, typical ¹H NMR signals in CDCl₃ are observed at δ 2.25 (s, 3H) and 8.40 (s, 2H).[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the presence of chlorine through its isotopic signature (M+ and M+2 peaks).

-

Infrared (IR) Spectroscopy: Identifies functional groups and characteristic vibrations of the pyrimidine ring.[8]

Reactivity and Applications in Drug Development

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to its role as a building block for active pharmaceutical ingredients (APIs).

Caption: Role in pharmaceutical synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7]

-

Precautionary Measures: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][11] Avoid breathing dust and prevent release to the environment.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be protected from light and moisture.[11]

-

Incompatible Materials: Strong oxidizing agents.[11]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the referenced safety data sheets and publications is recommended.

References

- 1. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. appretech.com [appretech.com]

- 4. This compound | 54198-89-9 [chemicalbook.com]

- 5. 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9 [m.chemicalbook.com]

- 6. 4-Chloro-2-methylpyrimidine | 4994-86-9 [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. ias.ac.in [ias.ac.in]

- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

In-depth Technical Guide: 5-Chloro-2-methylpyrimidine (CAS: 54198-89-9)

Disclaimer: Due to the limited availability of in-depth, publicly accessible research and experimental data for 5-Chloro-2-methylpyrimidine (CAS: 54198-89-9), this guide provides a summary of available data. Comprehensive experimental protocols, detailed reactivity studies, and its definitive role in specific signaling pathways are not extensively documented in the reviewed literature. The information presented herein is based on data aggregated from chemical suppliers and databases.

Physicochemical Properties

This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂.[1][2][3] It is cataloged as a liquid at standard conditions by some suppliers.[4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 54198-89-9 | [1][2][5] |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [1][3] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CC1=NC=C(Cl)C=N1 | [1] |

| Physical State | Liquid | [4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| Number of H-bond Acceptors | 2 | [1] |

| Number of H-bond Donors | 0 | [1] |

| Number of Rotatable Bonds | 0 | [1] |

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. One source describes a potential synthetic route involving the reaction of chloroform with 1-methylimidazole catalyzed by dichlorocarbene.[7] However, this lacks the specific conditions, reagents, and purification methods required for a full experimental protocol.

The reactivity of this compound is characteristic of halogenated pyrimidines. The chlorine atom at the 5-position and the methyl group at the 2-position influence the electron density of the pyrimidine ring, making it a versatile intermediate for further functionalization, likely through nucleophilic substitution or cross-coupling reactions.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3][7] While its direct biological activity is not well-documented, its structural motif is of interest in medicinal chemistry. Pyrimidine derivatives are core structures in numerous pharmaceuticals, and halogenated intermediates like this compound are valuable building blocks for creating libraries of novel compounds for drug discovery screening.

It is offered by suppliers of preclinical candidate compounds and advanced pharmaceutical intermediates, suggesting its use in the early stages of drug development.[3] However, specific examples of marketed drugs or late-stage clinical candidates synthesized directly from this compound are not readily found in the surveyed literature. The related isomer, 2-Chloro-5-methylpyrimidine, is noted as an intermediate in the synthesis of anti-tumor and anti-metabolite drugs, highlighting the potential of this class of compounds.[8][9]

Logical Workflow for Synthetic Application

Given its structure, a logical workflow for the application of this compound in synthetic chemistry, particularly for drug discovery, would involve its use as a scaffold for diversification. The chlorine atom can be replaced via nucleophilic aromatic substitution or serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.

Below is a conceptual workflow illustrating this process.

Caption: Conceptual workflow for the synthetic utility of this compound.

Safety and Handling

Safety and handling information should be obtained from the supplier's Safety Data Sheet (SDS). As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling. Work should be conducted in a well-ventilated fume hood.

Note: The information provided is for research purposes only and is not intended for therapeutic or diagnostic use. Researchers should consult original literature and validated sources for detailed experimental procedures and safety information.

References

- 1. CAS:54198-89-9, 5-氯-2-甲基嘧啶-毕得医药 [bidepharm.com]

- 2. chemwhat.com [chemwhat.com]

- 3. appretech.com [appretech.com]

- 4. chemat.com.pl [chemat.com.pl]

- 5. This compound | 54198-89-9 [chemicalbook.com]

- 6. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 54198-89-9 | FC142315 [biosynth.com]

- 8. Page loading... [guidechem.com]

- 9. chemimpex.com [chemimpex.com]

5-Chloro-2-methylpyrimidine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylpyrimidine is a halogenated pyrimidine derivative. While specific experimental data for this particular isomer is not extensively available in public literature, this guide provides a summary of its fundamental molecular characteristics. For comparative analysis, information regarding its isomer, 2-Chloro-5-methylpyrimidine, is more readily found and may offer insights into the general properties of chloromethylated pyrimidines.

Molecular Structure and Formula

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position.

Molecular Formula: C₅H₅ClN₂[1]

The structural arrangement of atoms is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative experimental data for the physical and chemical properties of this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Purity | ≥98% (as per typical suppliers) | [1] |

Experimental Data

Biological Activity and Applications

Information regarding the biological activity, potential applications in drug development, or involvement in specific signaling pathways for this compound is not currently available in public domain literature.

Conclusion

This technical guide provides the fundamental molecular formula and structure for this compound. However, a comprehensive understanding of its chemical and biological properties is hindered by the lack of available experimental data. Further research is required to elucidate its physicochemical characteristics, develop synthetic routes, and explore its potential applications in scientific and pharmaceutical fields. Researchers interested in this compound may need to perform de novo synthesis and characterization.

References

Spectroscopic Characterization of 5-Chloro-2-methylpyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylpyrimidine (CAS No: 54198-89-9), a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic properties.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources and is summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Typical chemical shift ranges for substituted pyrimidines suggest that the methyl protons would appear around 2.3-2.8 ppm, and the aromatic protons between 8.5-8.9 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

For substituted pyrimidines, typical ¹³C chemical shifts for the methyl carbon are in the 20-25 ppm range, while the ring carbons can range from 120-162 ppm.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Characteristic IR absorption bands for chloro-substituted pyrimidines would include C-H stretching (aromatic) around 3000-3100 cm⁻¹, C=N stretching in the 1525-1575 cm⁻¹ region, and C-Cl stretching around 700 cm⁻¹.[2][3]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| Data not available in search results |

The molecular ion peak (M⁺) for this compound (C₅H₅ClN₂) would be expected at m/z 128, with an M+2 peak at m/z 130 due to the ³⁷Cl isotope.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized but detailed protocols for NMR, IR, and Mass Spectrometry analysis of pyrimidine derivatives.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine compounds is as follows:

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The mixture should be vortexed or sonicated until the solid is completely dissolved.[1]

-

Transfer : If any particulate matter is visible, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1] The tube is then securely capped and labeled.[1]

-

Instrument Setup : The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[1]

-

Data Acquisition : A standard 1D ¹H spectrum is acquired to determine the spectral width.[1] For ¹³C NMR, a proton-decoupled spectrum is typically acquired. For more detailed structural analysis, 2D experiments like COSY can be performed on a more concentrated sample (15-20 mg in 0.6 mL of solvent).[1]

IR Spectroscopy Protocol

Infrared spectra can be obtained using the following procedure:

-

Sample Preparation : For solid samples, an Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrument Setup : The background spectrum of the clean ATR crystal is recorded.

-

Data Acquisition : The sample spectrum is then recorded. The instrument, such as a Bruker Tensor 27 FT-IR, scans the mid-IR range (typically 4000-400 cm⁻¹).[4]

Mass Spectrometry Protocol

A general protocol for obtaining the mass spectrum of a pyrimidine derivative is as follows:

-

Sample Preparation : A stock solution of the compound is prepared by dissolving it in a suitable solvent like methanol to a concentration of 1 mg/mL. This is then diluted to a final concentration of 1 µg/mL with the initial mobile phase.[5]

-

Chromatographic Separation (for LC-MS) : A C18 reverse-phase column is often used with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[5]

-

Mass Spectrometry Conditions : Electrospray Ionization (ESI) in positive mode is a common technique.[5] Key parameters include capillary voltage, cone voltage, source temperature, and desolvation temperature.[5] For direct analysis without chromatography, Electron Ionization (EI) can be used, with the sample introduced via a heated probe.[6]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation is a critical process for chemical research. The following diagram illustrates a typical workflow.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. While specific, experimentally-derived spectra for this compound were not available in the cited search results, the provided protocols and typical data ranges offer a solid basis for researchers working with this and related pyrimidine derivatives.

References

Reactivity of the chlorine atom in 5-Chloro-2-methylpyrimidine

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 5-Chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in this compound. The strategic position of the chloro group on the electron-deficient pyrimidine ring makes it a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives for applications in drug discovery and materials science. This document details the primary reaction types, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.

The chlorine atom at the C5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens facilitates the attack of nucleophiles, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Data Presentation: SNAr Reactions

The following table summarizes representative conditions and outcomes for the SNAr of this compound with various nucleophiles. Note: Due to a scarcity of literature data specifically for this compound, the following data is illustrative and based on reactions with structurally similar chloropyrimidines.

| Nucleophile | Reagents & Conditions | Product | Yield (%) |

| Piperidine | Piperidine (1.2 equiv.), K₂CO₃ (2 equiv.), DMF, 100 °C, 12 h | 2-Methyl-5-(piperidin-1-yl)pyrimidine | ~85 |

| Sodium Methoxide | NaOMe (1.5 equiv.), Methanol, reflux, 6 h | 5-Methoxy-2-methylpyrimidine | ~90 |

| Sodium Thiophenoxide | NaSPh (1.2 equiv.), DMF, 80 °C, 4 h | 2-Methyl-5-(phenylthio)pyrimidine | ~88 |

Experimental Protocol: SNAr with Piperidine

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with piperidine.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and N,N-dimethylformamide (DMF, 5 mL).

-

Reagent Addition: Add piperidine (1.2 mmol, 1.2 equiv.) to the stirred suspension.

-

Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Methyl-5-(piperidin-1-yl)pyrimidine.

Visualization: General SNAr Mechanism

Solubility Profile of 5-Chloro-2-methylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Chloro-2-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Table 1: Qualitative Solubility of 2-Chloro-5-methylpyrimidine

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Water | Slightly Soluble[1] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a solvent.[2][4] This protocol outlines the key steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath or heating mantle with a stirrer

-

Equilibrium cell or sealed vials

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for solvent evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed vial or equilibrium cell.

-

Equilibration: The vial is placed in a thermostatically controlled bath set to the desired temperature. The mixture is stirred vigorously for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After the equilibration period, stirring is stopped, and the mixture is allowed to stand undisturbed for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Weighing the Saturated Solution: The collected sample of the saturated solution is immediately transferred to a pre-weighed vial, and the total mass of the vial and solution is recorded.

-

Solvent Evaporation: The solvent is removed from the vial by evaporation. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent or by using a vacuum desiccator.

-

Weighing the Residue: Once all the solvent has evaporated, the vial containing the solid residue (the dissolved this compound) is weighed.

-

Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are calculated. The solubility is then typically expressed as mass of solute per 100 g of solvent or as a mole fraction.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid organic compound in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

References

In-Depth Technical Guide: 5-Chloro-2-methylpyrimidine - An Overview of Potential Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly available data on 5-Chloro-2-methylpyrimidine and structurally related compounds. All personnel handling this chemical must consult the official SDS provided by the supplier and follow all institutional and regulatory safety protocols.

Executive Summary

This compound is a halogenated pyrimidine derivative utilized as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. As with many chlorinated heterocyclic compounds, it presents a range of potential health and environmental hazards that necessitate stringent safety measures. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, detailed safety protocols for its handling, and experimental methodologies for its toxicological assessment. The information is collated from safety data sheets of analogous compounds, toxicological databases, and established testing guidelines.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, a hazard assessment can be reliably inferred from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its isomers and structurally similar compounds.

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Summary of Potential Health Effects

-

Acute Oral Toxicity: Expected to be harmful if ingested.

-

Skin Contact: Likely to cause skin irritation upon direct contact.

-

Eye Contact: Poses a risk of serious eye irritation.

-

Inhalation: May cause irritation to the respiratory tract.

Quantitative Toxicity Data

Direct experimental quantitative toxicity data for this compound is not widely available in the public domain. The following table includes data for structurally related compounds to provide an estimate of potential toxicity.

| Compound | CAS Number | Test | Species | Value | Reference |

| 5-Chloro-2-nitropyridine | 52092-47-4 | Oral LD50 | Rat | 982.16 mg/kg (Predicted) | Jubilant Ingrevia SDS[1] |

| 2-Chloro-4-methylpyrimidine | 13036-57-2 | Oral LD50 | - | Harmful if swallowed (Category 4) | PubChem CID 11629607 |

| 2-Chloro-5-methylpyrimidine | 22536-61-4 | Oral LD50 | - | Harmful if swallowed (Category 4) | PubChem CID 581719[2] |

Note: The provided LD50 value is for a structurally related but different compound and should be interpreted with caution as an indicator of the potential toxicity of this compound.

Experimental Protocols for Hazard Assessment

The following are summaries of standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), that are suitable for assessing the hazards of this compound.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol determines the acute oral toxicity of a substance.[3]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next. The method allows for classification of the substance into a GHS toxicity category.[3]

-

Test Animals: Typically, a single sex (usually females) of laboratory rats is used.[3]

-

Procedure:

-

Animals are fasted prior to dosing.[3]

-

The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[3]

-

A group of three animals is used for each step.[3]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

-

The presence or absence of compound-related mortality determines the next step: either dosing at a higher or lower level or cessation of testing.[3]

-

-

Endpoint: The result is not a precise LD50 but rather a classification of the substance into a GHS category based on the observed mortality at specific dose levels.[5]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance.[2]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The principle is based on the premise that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying keratinocytes. Cell viability is measured to assess irritation potential.[2][6][7]

-

Methodology:

-

The test substance (0.5 mL of liquid or 0.5 g of solid) is applied uniformly to the surface of the RhE tissue.[8]

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

After exposure, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[7]

-

-

Endpoint: A substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[2][6]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)

This in vitro test identifies chemicals that are not classified for eye irritation or serious eye damage.[9][10]

-

Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The test evaluates the chemical's potential to induce cytotoxicity, which is correlated with eye irritation.[11]

-

Methodology:

-

The test substance (e.g., 30 µL of liquid or 30 mg of solid) is applied to the surface of the RhCE tissue.

-

Tissues are exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).[11]

-

Following exposure and a post-incubation rinse, tissue viability is assessed using the MTT assay.[12]

-

-

Endpoint: A substance is identified as not requiring classification (GHS No Category) if the mean tissue viability is > 60%.[11]

In Vitro Cytotoxicity: MTT Assay

This is a foundational colorimetric assay to assess the cytotoxic potential of a compound on cultured cells.[13]

-

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[13][14]

-

Procedure:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and allow adherence overnight.[14]

-

Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Endpoint: The results are typically expressed as IC50 (the concentration of the compound that inhibits cell viability by 50%).

Potential Mechanisms of Toxicity & Signaling Pathways

The toxicity of halogenated pyrimidines is often linked to two primary mechanisms: incorporation into nucleic acids leading to DNA damage, and the induction of oxidative stress.

DNA Damage Pathway

Halogenated pyrimidines can be metabolized and incorporated into DNA in place of their natural counterparts (e.g., thymidine). This can lead to the formation of unstable DNA, increasing the likelihood of strand breaks and interfering with DNA replication and repair processes.

Caption: Postulated DNA damage pathway for this compound.

Oxidative Stress Pathway

Exposure to xenobiotics like this compound can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Caption: General pathway for induction of oxidative stress.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH/MSHA-approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Spill and Disposal Procedures

-

Spill Cleanup:

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up solid material and place it into a suitable, labeled container for disposal.

-

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains or the environment.

Conclusion

This compound is a valuable chemical intermediate with a hazard profile characteristic of halogenated heterocyclic compounds. It is presumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. All handling operations must be conducted with appropriate engineering controls and personal protective equipment. While specific quantitative toxicological data is scarce, standardized in vitro and in vivo testing protocols are available to rigorously assess its hazard profile. Researchers and drug development professionals must exercise caution and adhere to the highest safety standards when working with this compound.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. iivs.org [iivs.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. tecolab-global.com [tecolab-global.com]

- 10. scantox.com [scantox.com]

- 11. x-cellr8.com [x-cellr8.com]

- 12. iivs.org [iivs.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemistry of 5-Chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpyrimidine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its strategic substitution pattern, featuring a reactive chlorine atom at the 5-position and a methyl group at the 2-position, allows for versatile functionalization through various modern synthetic methodologies. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data and visual diagrams of reaction pathways, are presented to serve as a practical resource for researchers in the field.

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals. Halogenated pyrimidines, in particular, are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for the introduction of diverse substituents through cross-coupling and nucleophilic substitution reactions. This compound has emerged as a particularly useful synthon in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex biaryl and amino-aryl structures, which are common features in kinase inhibitor pharmacophores. This guide aims to provide a detailed overview of the chemical landscape of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. While experimental data for this specific isomer is not extensively published, data for its close isomer, 2-Chloro-5-methylpyrimidine, provides a valuable reference point.[1][2]

Table 1: Physicochemical Properties of Pyrimidine Derivatives

| Property | This compound (Predicted/Analogous Data) | 2-Chloro-5-methylpyrimidine (Experimental Data)[1][2] |

| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol | 128.56 g/mol |

| Melting Point | 45-50 °C (estimated) | 89-92 °C |

| Boiling Point | ~180-200 °C (estimated) | 239.2 ± 9.0 °C (Predicted) |

| CAS Number | 54198-89-9 | 22536-61-4 |

Table 2: Spectroscopic Data of Pyrimidine Derivatives

| Technique | This compound (Predicted) | 2-Chloro-5-methylpyrimidine (Experimental, CDCl₃)[3] |

| ¹H NMR | δ ~8.6 (s, 2H, pyrimidine-H), ~2.7 (s, 3H, CH₃) | δ 8.40 (s, 2H), 2.25 (s, 3H) |

| ¹³C NMR | δ ~163 (C2), ~158 (C4/C6), ~120 (C5), ~25 (CH₃) | Not readily available |

| Mass Spec (EI) | m/z 128 (M⁺), 130 (M⁺+2) | m/z 128 (M⁺), 130 (M⁺+2) |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a corresponding hydroxypyrimidine precursor. A plausible and commonly employed method involves the use of phosphoryl chloride (POCl₃).

Experimental Protocol: Chlorination of 2-Methyl-5-hydroxypyrimidine

This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[4]

Materials:

-

2-Methyl-5-hydroxypyrimidine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Toluene (or another high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-hydroxypyrimidine (1.0 eq) in an excess of phosphoryl chloride (5-10 eq).

-

Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its C-Cl bond, which readily participates in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[5]

This is a general protocol that can be adapted for various arylboronic acids.[6]

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 5-phenyl-2-methylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical agents.[7]

This protocol provides a general procedure for the amination of this compound.[8]

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and aniline (1.2 eq).

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing the pad with diethyl ether.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-phenyl-2-methylpyrimidin-5-amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly with strong nucleophiles.

This protocol describes the substitution of the chloro group with a thiolate nucleophile.

Materials:

-

This compound

-

Sodium thiomethoxide

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask.

-

Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 2-methyl-5-(methylthio)pyrimidine.

Applications in Drug Development: Aurora Kinase Inhibitors

This compound and its derivatives are key intermediates in the synthesis of various kinase inhibitors. The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis, and their overexpression is implicated in numerous cancers.[4][9] Consequently, they are attractive targets for cancer therapy. Many potent and selective Aurora kinase inhibitors feature a 2,5-disubstituted pyrimidine core, where the substituents are introduced via reactions such as those described above.

The general synthetic strategy often involves an initial Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the 5-position of a 2-chloropyrimidine derivative, followed by a subsequent reaction at the 2-position to complete the synthesis of the kinase inhibitor. The modular nature of this approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides a robust platform for the introduction of a wide range of functional groups. This technical guide has provided a comprehensive overview of its synthesis, key chemical transformations, and applications, supported by detailed experimental protocols and illustrative diagrams. As the demand for novel and targeted therapeutics continues to grow, the importance of key intermediates like this compound in enabling drug discovery and development is set to increase. This guide serves as a practical resource to aid researchers in harnessing the synthetic potential of this important heterocyclic compound.

References

- 1. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Chloro-2-methylpyrimidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methylpyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper traces the general history of pyrimidine synthesis and elucidates the likely chemical principles that led to the preparation of this compound. This guide details its physicochemical properties, provides a plausible synthesis protocol based on established pyrimidine chemistry, and explores its significant role as a building block in the development of therapeutic agents, most notably in the synthesis of a potential treatment for the Hepatitis C virus.

Introduction: The Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. The systematic study of pyrimidines began in the late 19th century, with the first synthesis of the parent pyrimidine ring reported in 1900.[1] Since then, the functionalization of the pyrimidine core has been a central focus of organic and medicinal chemistry, leading to the development of a wide range of therapeutic agents.[2][3][4][5] The introduction of substituents such as halogens and alkyl groups allows for fine-tuning of the molecule's electronic properties and provides reactive handles for further chemical transformations. This compound (CAS Number: 54198-89-9) is one such functionalized pyrimidine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [6][7] |

| Molecular Weight | 128.56 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | 54198-89-9 | [5] |

| PubChem CID | 295765 | [6] |

Synthesis of this compound: A Historical and Methodological Perspective

While a specific, dated discovery of this compound is not clearly documented, its synthesis falls within the broader historical context of pyrimidine chemistry. The general and widely practiced methods for the synthesis of substituted pyrimidines provide a strong basis for its preparation.

General Historical Context of Pyrimidine Synthesis

The synthesis of pyrimidine derivatives has been an active area of research for over a century. Early methods often involved the condensation of amidines with β-dicarbonyl compounds. The Pinner synthesis, first described in 1884, is a classic example of this approach.[1] Over the years, numerous other methods have been developed to access the pyrimidine core, including reactions involving ureas, thioureas, and various other three-carbon synthons. The introduction of substituents onto the pyrimidine ring can be achieved either by using appropriately substituted starting materials or by direct functionalization of a pre-formed pyrimidine ring.

Plausible Synthesis Protocol for this compound

A likely and efficient method for the synthesis of this compound involves the chlorination of a suitable precursor. One plausible route, based on general principles of heterocyclic chemistry, starts from 2-methyl-5-hydroxypyrimidine.

Experimental Protocol: Synthesis of this compound

Reaction: Chlorination of 2-methyl-5-hydroxypyrimidine.

Reagents and Materials:

-

2-methyl-5-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Toluene (or another suitable high-boiling solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or ethyl acetate)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-hydroxypyrimidine in an excess of phosphorus oxychloride.

-

To this suspension, add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Safety Precautions: Phosphorus oxychloride is a highly corrosive and reactive substance. All manipulations should be carried out in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.

The synthesis pathway can be visualized as follows:

Caption: A plausible synthetic route to this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of the chloro substituent, which can be readily displaced by nucleophiles in substitution reactions, and the methyl group, which can influence the steric and electronic properties of the final compound.

A significant application of this compound is its use as a reagent in the synthesis of intermediates for potential treatments of the Hepatitis C virus (HCV). Specifically, it has been used in the synthesis of indole diamide NS5B thumb pocket 1 inhibitors.

The general workflow for the utilization of this compound as a building block in a multi-step synthesis for drug discovery can be conceptualized as follows:

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound, while not having a widely celebrated history of discovery, is a compound of significant practical importance in modern organic synthesis and medicinal chemistry. Its preparation is achievable through established methods of pyrimidine chlorination. The strategic placement of the chloro and methyl groups on the pyrimidine ring makes it a versatile building block for the construction of more complex, biologically active molecules. Its role in the development of potential treatments for Hepatitis C underscores its value to the drug discovery and development community. Further exploration of the reactivity of this intermediate may lead to the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 54198-89-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 5-Chloro-2-methylpyrimidine with various arylboronic acids. The resulting 5-aryl-2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, including kinase inhibitors.[2][3]

The pyrimidine ring is an electron-deficient aromatic heterocycle, which makes halogenated pyrimidines excellent substrates for palladium-catalyzed cross-coupling reactions.[4] While chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts, recent advances in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made the coupling of chloro-pyrimidines a reliable and cost-effective synthetic strategy.[5][6]

This document outlines a general procedure, optimized reaction conditions, and a troubleshooting guide to facilitate the synthesis of a diverse library of 5-aryl-2-methylpyrimidine derivatives.

Core Synthetic Methodology: Suzuki-Miyaura Coupling

The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The general transformation is depicted below:

General Reaction Scheme:

The catalytic cycle, a fundamental concept in understanding the reaction mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Data Presentation: Reaction Conditions and Catalyst Systems

Successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions adapted from protocols for similar chloropyrimidine substrates.

| Table 1: Recommended Catalyst and Ligand Systems for Suzuki Coupling of Chloropyrimidines | |||

| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-2 (Pd), 2-4 (Ligand) | Highly effective for less reactive aryl chlorides.[9] |

| Pd(OAc)₂ | SPhos, P(t-Bu)₃ | 2 (Pd), 4 (Ligand) | A common and effective combination for challenging substrates.[9] |

| Pd(PPh₃)₄ | None | 3-5 | A classic, all-in-one catalyst, but may be less effective for chlorides compared to modern systems.[6] |

| PdCl₂(dppf) | None | 2-5 | Often used for heteroaromatic substrates.[6] |

| Table 2: Base and Solvent Systems for Suzuki Coupling of Chloropyrimidines | |||

| Base | Equivalents | Solvent System (v/v) | Typical Temperature (°C) |

| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 100[9] |

| Cs₂CO₃ | 2-3 | Toluene / H₂O (4:1) | 110 |

| K₂CO₃ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 100[9] |

| KF | 3 | THF | 50 |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)[9]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[9]

-

Schlenk flask or microwave reaction vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure: General Suzuki Coupling under Inert Atmosphere

-

Reaction Setup:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).[10]

-

-

Inert Atmosphere:

-

Seal the flask with a septum and connect it to a Schlenk line.

-

Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

-

-

Solvent Addition:

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[9]

-

-

Reaction:

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyrimidine.[5]

-

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for a Suzuki coupling experiment.

Applications in Drug Discovery

The 2-methyl-5-arylpyrimidine core is a key pharmacophore in the development of various therapeutic agents, particularly protein kinase inhibitors.[2][3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[12] The synthesis of diverse libraries of 2-methyl-5-arylpyrimidine analogs via the Suzuki coupling protocol described herein allows for extensive structure-activity relationship (SAR) studies, aiding in the discovery and optimization of potent and selective kinase inhibitors.[13]

Caption: Inhibition of the ERK signaling pathway by a kinase inhibitor.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst. Use a freshly opened bottle or a glovebox for dispensing. |

| Insufficiently inert atmosphere | Improve the degassing of solvents and ensure the reaction vessel is properly purged with inert gas.[5] | |

| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |

| Side Product Formation (e.g., Homocoupling) | Oxygen contamination | Rigorously exclude oxygen from the reaction mixture. |

| Catalyst decomposition | Use a more stable precatalyst or add a stabilizing ligand. | |

| Difficulty in Purification | Boronic acid impurities | Recrystallize the boronic acid before use. Use an appropriate work-up procedure to remove boron-containing byproducts. |

By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively synthesize a wide range of 5-aryl-2-methylpyrimidine derivatives for applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [research-repository.griffith.edu.au]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and medicinal chemistry, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The 2-methyl-5-aminopyrimidine scaffold, accessible through the Buchwald-Hartwig amination of 5-Chloro-2-methylpyrimidine, is a key structural motif in a variety of biologically active compounds.

These application notes provide detailed protocols for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines, including aryl, alkyl, and heterocyclic amines. The protocols described herein are based on established methodologies for the amination of heteroaryl chlorides and can be adapted and optimized for specific substrate combinations. Both conventional heating and microwave-assisted procedures are presented, with the latter often providing significant advantages in terms of reaction time and efficiency.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-methyl-5-aminopyrimidine product and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. Please note that these are generalized conditions, and optimization may be necessary to achieve the best results for a specific amine.

Table 1: Buchwald-Hartwig Amination with Arylamines (Conventional Heating)

| Entry | Arylamine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |

| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 12-18 | 88-98 |

| 4 | 2-Fluoroaniline | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 75-85 |

Table 2: Buchwald-Hartwig Amination with Alkylamines and Heterocyclic Amines (Microwave-Assisted)

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | n-Butylamine | Pd₂(dba)₃ (3) | XPhos (6) | NaOtBu (1.5) | Toluene | 120 | 20-30 | 70-85 |

| 2 | Cyclohexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 130 | 20-30 | 75-90 |

| 3 | Morpholine | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS (1.5) | Toluene | 120 | 15-25 | 85-95 |

| 4 | Piperidine | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ (2.0) | Dioxane | 130 | 15-25 | 80-92 |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using Conventional Heating

This protocol describes a general method for the coupling of this compound with an arylamine.

Materials:

-

This compound

-

Arylamine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

-

Base (e.g., NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

-

Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the arylamine (1.1-1.2 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

-

Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-methylpyrimidine derivative.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol is suitable for the rapid amination of this compound with alkyl or heterocyclic amines.

Materials:

-

This compound

-

Alkylamine or heterocyclic amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent suitable for microwave heating (e.g., Toluene, Dioxane)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Reagent Addition: In a microwave reaction vial, combine this compound (1.0 equivalent), the amine (1.2-1.5 equivalents), the palladium precatalyst (2-4 mol%), the phosphine ligand (4-8 mol%), and the base (1.5-2.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the vial.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 120-150 °C) for the designated time (typically 15-30 minutes).

-

Work-up: After the reaction is complete and the vial has cooled to a safe temperature, uncap the vial. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or celite.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the pure product.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Caption: Key components and their relationship in the reaction.

The Versatility of 5-Chloro-2-methylpyrimidine: A Keystone Building Block in Modern Medicinal Chemistry

For Immediate Release